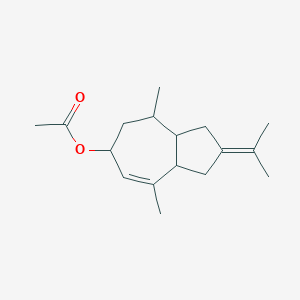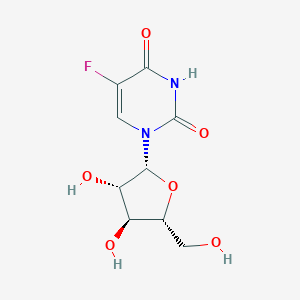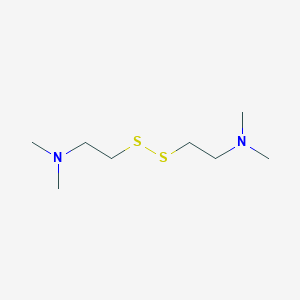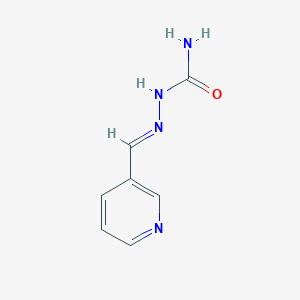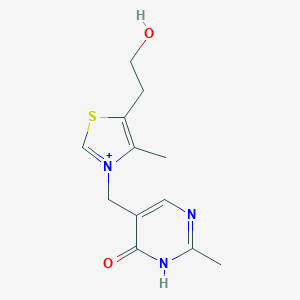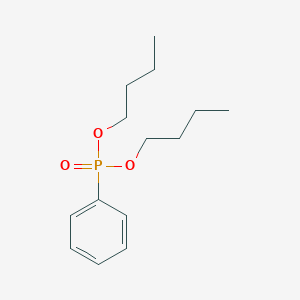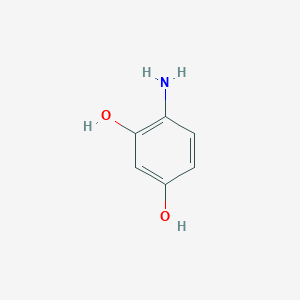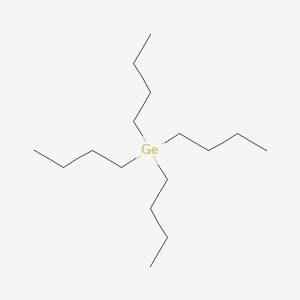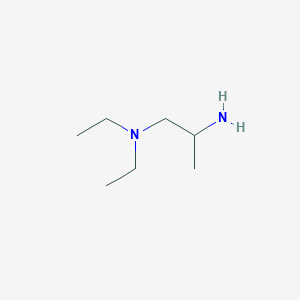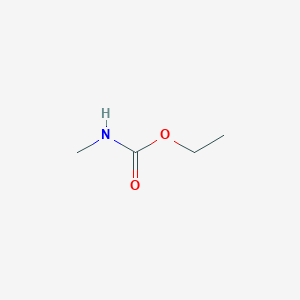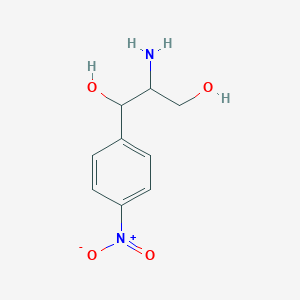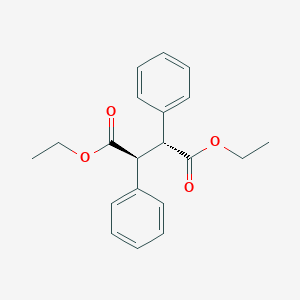
meso-2,3-Diphenyl-succinic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-2,3-Diphenyl-succinic acid diethyl ester: is a chemical compound with the molecular formula C20H22O4. It is a derivative of succinic acid, where the hydrogen atoms on the 2 and 3 positions are replaced by phenyl groups, and the carboxylic acid groups are esterified with ethanol. This compound is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Coupling: One method involves the oxidative coupling of ethyl phenylacetate using titanium tetrachloride and triethylamine.
Industrial Production Methods: While specific industrial production methods for meso-2,3-diphenyl-succinic acid diethyl ester are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Meso-2,3-diphenyl-succinic acid diethyl ester can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: Meso-2,3-diphenyl-succinic acid diethyl ester is used as a chiral building block in organic synthesis. It is valuable in the preparation of chiral ligands and catalysts.
Biology and Medicine: This compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules. It is also used in the development of pharmaceuticals and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of meso-2,3-diphenyl-succinic acid diethyl ester involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a chiral building block, facilitating the formation of chiral centers in molecules. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Meso-2,3-Dimercaptosuccinic acid: Used in chelation therapy for heavy metal poisoning.
Meso-2,3-Dibromosuccinic acid: Used in organic synthesis as a reagent.
Meso-2,3-Dichlorosuccinic acid: Another reagent used in organic synthesis.
Uniqueness: Meso-2,3-diphenyl-succinic acid diethyl ester is unique due to its phenyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful as a chiral building block in organic synthesis, offering distinct advantages over other similar compounds .
Propriétés
IUPAC Name |
diethyl (2S,3R)-2,3-diphenylbutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAMWUWLDQUKAP-HDICACEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
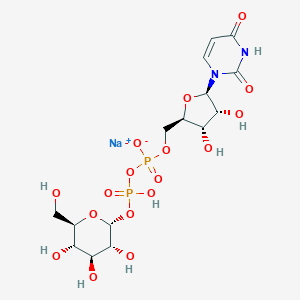
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
